molecular formula C11H8BrN3S B15242629 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Katalognummer: B15242629
Molekulargewicht: 294.17 g/mol
InChI-Schlüssel: VRZDFUKHHHOMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and aromatization .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, sulfoxides, sulfones, and reduced amines .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing efficacy against certain cancer cell lines.

Wirkmechanismus

The mechanism of action of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target organism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This versatility makes it a valuable scaffold for drug development and other applications .

Eigenschaften

Molekularformel

C11H8BrN3S

Molekulargewicht

294.17 g/mol

IUPAC-Name

6-(2-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C11H8BrN3S/c12-8-4-2-1-3-7(8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2

InChI-Schlüssel

VRZDFUKHHHOMQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.